Arteflene

Chemical stability Peroxide antimalarials Structure-activity relationship

Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial built on a 2,3-dioxabicyclo[3.3.1]nonane scaffold—fundamentally distinct from artemisinin trioxanes. It cannot be interchanged with generic endoperoxide analogs without invalidating SAR, formulation, or metabolism studies. Key differentiators: differential alkylating capacity under reductive activation, superior hydrolytic stability, and active metabolite (Ro 47-6936)-driven efficacy despite <5% oral bioavailability. Essential comparator for peroxide bioactivation mechanisms, resistance emergence studies, and lipid-based formulation research. Crystalline solid, mp 124°C, highly lipophilic, poorly water-soluble.

Molecular Formula C19H18F6O3
Molecular Weight 408.3 g/mol
CAS No. 123407-36-3
Cat. No. B1667617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteflene
CAS123407-36-3
Synonymsarteflene
Ro 42-1611
Ro-42-1611
Molecular FormulaC19H18F6O3
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1
InChIKeyLRTRTVPZZJAADL-DAHZFVMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arteflene (CAS 123407-36-3): Chemical Identity and Baseline Characteristics for Antimalarial Research Procurement


Arteflene (CAS 123407-36-3, also designated Ro 42-1611) is a synthetic endoperoxide antimalarial compound structurally derived from the natural peroxide yingzhaosu A [1]. Unlike artemisinin derivatives that contain a trioxane heterocycle, arteflene features a 2,3-dioxabicyclo[3.3.1]nonane ring system [2]. The compound is a crystalline solid with a melting point of 124°C, is highly lipophilic, and exhibits poor aqueous solubility [3]. Arteflene was developed by Hoffmann-La Roche and advanced through preclinical and clinical evaluation in the 1990s as a synthetic alternative to natural-product-derived antimalarials [4].

Arteflene Procurement: Why Artemisinin, Dihydroartemisinin, and Trioxane Analogs Are Not Interchangeable Substitutes


Arteflene cannot be interchanged with artemisinin, dihydroartemisinin, or other endoperoxide antimalarials without fundamentally altering experimental outcomes or procurement specifications. Despite sharing a peroxide pharmacophore essential for antimalarial activity [1], arteflene possesses a distinct 2,3-dioxabicyclo[3.3.1]nonane scaffold that confers differential chemical stability against hydrolytic decomposition relative to artemisinin and its trioxane-containing derivatives [2]. This structural divergence translates into materially different pharmacokinetic profiles—particularly oral bioavailability and metabolic clearance [3]—and distinct alkylating capacity in reductive activation studies . Furthermore, arteflene's clinical efficacy profile differs substantially from that of comparator antimalarials such as mefloquine in controlled human trials [4]. For scientific and procurement stakeholders, substituting arteflene with a generic endoperoxide analog would invalidate comparative structure-activity relationship analyses, confound formulation studies predicated on its specific solubility and stability characteristics, and preclude reproducibility of arteflene-specific experimental findings.

Arteflene Quantitative Differentiation Evidence: Comparator Data for Informed Scientific Selection


Chemical Stability Against Common Reagents: Arteflene vs. Artemisinin Class

Arteflene and its yingzhaosu A-derived analogues exhibit chemical stability against common reagents in the presence of a peroxide ring, whereas the artemisinin class is known to undergo degradation under similar handling conditions. This differential stability is an inherent property of the 2,3-dioxabicyclo[3.3.1]nonane scaffold [1].

Chemical stability Peroxide antimalarials Structure-activity relationship

Hydrolytic Stability: Arteflene vs. Artemisinin and Derivatives

Arteflene is stable against hydrolytic decomposition, in contrast to qinghaosu (artemisinin) and its derivatives, which undergo hydrolytic degradation. This stability difference supported the expectation that arteflene would exhibit improved pharmacokinetic properties relative to the artemisinin class [1].

Hydrolytic stability Peroxide antimalarials Pharmacokinetic properties

In Vivo Antimalarial Activity: Parenteral vs. Oral Administration Route Comparison

In a mouse animal model, the in vivo antimalarial activity of arteflene was 4- to 5-fold higher after parenteral administration compared to oral administration [1]. This route-dependent potency difference is consistent with the compound's very low oral bioavailability across species [2].

In vivo efficacy Rodent malaria model Route of administration

Oral Bioavailability Across Species: Arteflene Absolute Bioavailability Quantified

Arteflene exhibits very low and variable absolute oral bioavailability across mammalian species: 0.6% in mice, 4-5% in rats, 2.5 ± 1% in dogs, ≤0.5% in marmosets, and <0.5% in cynomolgus monkeys [1]. This is a consequence of high metabolic clearance and a short apparent half-life of 1.4-4.7 hours [2]. For comparative context, β-artemether and β-arteether demonstrate substantially higher oral activity in rodent models [3].

Oral bioavailability Pharmacokinetics Cross-species comparison

Active Metabolite Contribution to In Vivo Efficacy: Ro 47-6936 (MA)

Arteflene undergoes extensive first-pass metabolism to produce a major metabolite, designated Ro 47-6936 (MA), which is detected in plasma across all species tested including humans [1]. The in vitro antimalarial activity of Ro 47-6936 against Plasmodium falciparum is approximately one-quarter (1/4) that of the parent drug arteflene [2]. This metabolite makes a significant contribution to the overall biological activity observed in vivo following oral administration, partially explaining the activity observed despite arteflene's extremely low oral bioavailability [3].

Metabolism Active metabolite In vivo efficacy

Clinical Efficacy in Pediatric Malaria: Arteflene vs. Mefloquine Head-to-Head Comparison

In a phase 3, open-label, randomized trial comparing single-dose arteflene (25 mg/kg suspension) against mefloquine (15 mg/kg tablets) in children with uncomplicated Plasmodium falciparum malaria in Gabon, high-grade resistance (RII and RIII) was observed in 40% (8/20) of arteflene-treated patients compared to 0% (0/21) of mefloquine-treated patients (P < 0.005) [1]. At day 28, only 1 of 20 arteflene patients (5%) was cured, compared to all 21 mefloquine patients (100%; P < 0.001) [2]. Fever clearance and parasite clearance times (50% and 90%) were comparable between groups, but arteflene monotherapy was not effective for curing uncomplicated P. falciparum malaria in this population [3].

Clinical trial Pediatric malaria Comparator efficacy

Arteflene Procurement Application Scenarios: Where This Compound Delivers Verifiable Research Value


Endoperoxide Mechanism-of-Action Studies: Alkylation Capacity Comparison with Artemisinin

Arteflene serves as a valuable comparator tool compound for investigating the reductive activation mechanism of endoperoxide antimalarials. Under reductive activation conditions, arteflene generates an alkyl radical that can be trapped by TEMPO; however, arteflene is not a significant alkylating agent compared to artemisinin, a trioxane-containing antimalarial drug . This differential alkylating capacity makes arteflene an essential control compound for structure-activity relationship studies probing the relationship between peroxide scaffold architecture, radical generation, and antimalarial potency [1]. Researchers investigating iron(II)-mediated bioactivation of endoperoxides can use arteflene to dissect the contribution of the 2,3-dioxabicyclo[3.3.1]nonane scaffold versus the trioxane scaffold to alkylation efficiency.

Pharmacokinetic Studies of First-Pass Metabolism and Active Metabolite Contribution

Arteflene represents an instructive model compound for investigating the pharmacokinetic-pharmacodynamic disconnect caused by extensive first-pass metabolism. Despite extremely low absolute oral bioavailability (0.6-5% across species), arteflene demonstrates meaningful in vivo antimalarial activity following oral administration . This paradox is explained by the formation of an active metabolite, Ro 47-6936, which possesses approximately one-quarter the in vitro potency of the parent drug against P. falciparum [1]. Procurement of arteflene for metabolism studies enables researchers to quantify the contribution of active metabolites to overall in vivo efficacy, to validate hepatic microsomal incubation protocols, and to investigate species-specific metabolic patterns—with dog identified as the most appropriate species for toxicological evaluation [2].

Chemical Stability and Formulation Development Studies for Peroxide Antimalarials

Arteflene's demonstrated stability against hydrolytic decomposition and common reagents distinguishes it from artemisinin and its derivatives, which are prone to hydrolytic degradation . This stability profile makes arteflene a suitable reference compound for formulation studies aimed at understanding the relationship between peroxide scaffold architecture and chemical robustness. The compound's high lipophilicity and poor aqueous solubility further position it as a model for investigating lipid-based or solubilized parenteral formulation strategies for poorly bioavailable endoperoxides [1]. Procurement of arteflene supports comparative formulation research where the goal is to isolate formulation effects independent of intrinsic chemical instability.

Resistance Mechanism and Comparative Efficacy Studies in Rodent Malaria Models

Arteflene has been evaluated in rodent malaria models (P. berghei and P. yoelii) and clinical isolates, with documented data on its variable efficacy depending on route of administration and formulation . In vitro data from the phase 3 clinical trial suggest an increase in arteflene resistance when comparing sensitivity of paired parasite isolates before treatment and at recrudescence [1]. This makes arteflene a relevant tool compound for studies investigating the emergence of resistance to endoperoxide antimalarials, for validating in vitro drug sensitivity assays, and for calibrating experimental malaria models where a compound with known, quantifiable in vivo activity (4-5 fold higher parenterally than orally) serves as an internal reference standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arteflene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.